6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol
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Overview
Description
6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 6th position, a methyl group at the 7th position, and a phenyl group at the 5th position. The imidazo[4,5-b]pyridine scaffold is known for its wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction forms the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, which can then be further modified through alkylation reactions to introduce the methyl group at the 7th position . The reaction conditions often involve phase transfer catalysis in a solid-liquid system, allowing for the isolation of regioisomers .
Chemical Reactions Analysis
6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Halogenated derivatives can be synthesized through substitution reactions, often using halogenating agents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol involves its interaction with specific molecular targets. The compound can form π–π bonds with amino acid residues in proteins, stabilizing its binding to the target site . This interaction can lead to the modulation of various biological pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Lacks the methyl group at the 7th position, which can influence its biological activity.
6-Bromo-3H-imidazo[4,5-b]pyridin-2-ol: Lacks both the methyl and phenyl groups, resulting in different chemical and biological properties.
6-Bromo-5-methyl-3H-imidazo[4,5-b]pyridine: Similar structure but lacks the phenyl group, affecting its overall activity.
The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H10BrN3O |
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Molecular Weight |
304.14 g/mol |
IUPAC Name |
6-bromo-7-methyl-5-phenyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C13H10BrN3O/c1-7-9(14)11(8-5-3-2-4-6-8)15-12-10(7)16-13(18)17-12/h2-6H,1H3,(H2,15,16,17,18) |
InChI Key |
PPLPXRIGQSIFFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=C1Br)C3=CC=CC=C3)NC(=O)N2 |
Origin of Product |
United States |
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